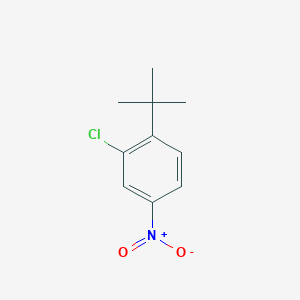

1-(tert-Butyl)-2-chloro-4-nitrobenzene

Description

Significance of Aryl Nitro Compounds as Versatile Intermediates in Organic Synthesis

Aryl nitro compounds are pivotal intermediates in organic synthesis due to the nitro group's strong electron-withdrawing nature and its capacity to be transformed into a variety of other functional groups. chemicalbook.comorgsyn.org The electron-withdrawing properties of the nitro group deactivate the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a feature that is fundamental to the construction of highly substituted aromatic systems. rsc.orgguidechem.com Furthermore, the nitro group can be readily reduced to an amino group, which is a key precursor for the synthesis of an extensive range of compounds, including pharmaceuticals, dyes, and agrochemicals. chemicalbook.com This transformation opens up a vast chemical space for further functionalization.

Contextualization of 1-(tert-Butyl)-2-chloro-4-nitrobenzene within Substituted Benzene (B151609) Chemistry

This compound is a polysubstituted aromatic compound featuring a bulky tert-butyl group, a deactivating chloro group, and a strongly deactivating nitro group. nih.gov The interplay of these substituents dictates the compound's reactivity. The tert-butyl group, being an ortho, para-director in electrophilic aromatic substitution, sterically hinders the ortho position. The chloro and nitro groups are meta-directing with respect to each other in electrophilic substitutions. However, in the context of nucleophilic aromatic substitution, the powerful electron-withdrawing nitro group, positioned para to the chloro substituent, significantly activates the ring for the displacement of the chloride ion by a nucleophile. rsc.orgguidechem.com This specific arrangement of substituents makes this compound a potentially valuable intermediate for the regioselective introduction of various functionalities.

Overview of Research Trajectories for Complex Aromatic Systems

Current research in the synthesis of complex aromatic systems is focused on developing efficient and selective methods for the construction of polysubstituted aromatic rings. rsc.org Key areas of investigation include the development of novel catalytic systems for cross-coupling reactions, the exploration of C-H activation methodologies to avoid pre-functionalization of starting materials, and the design of cascade reactions that allow for the rapid assembly of molecular complexity. The use of highly functionalized building blocks like this compound is integral to these strategies, as they provide a pre-defined scaffold upon which further chemical modifications can be precisely executed.

Detailed Research Findings

While specific, in-depth research articles focusing solely on the synthesis and reactivity of this compound are not extensively documented in readily available literature, its chemical properties can be inferred from established principles of organic chemistry and data available for structurally similar compounds.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available in public databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 52756-38-4 | PubChem |

| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem |

| Molecular Weight | 213.66 g/mol | PubChem |

Synthesis and Reactivity

A plausible synthetic route to this compound would involve the nitration of 1-(tert-butyl)-2-chlorobenzene. The directing effects of the tert-butyl and chloro groups would likely lead to the formation of the desired 4-nitro isomer, although other isomers may also be produced.

The primary utility of this compound in advanced synthesis lies in its susceptibility to nucleophilic aromatic substitution. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic ring. This reaction is facilitated by the strong electron-withdrawing effect of the para-nitro group.

Furthermore, the nitro group itself is a versatile handle for further transformations. It can be reduced to an amine, which can then participate in a wide range of reactions, including diazotization followed by substitution, amide bond formation, and the construction of heterocyclic rings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-2-chloro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMDZURUVCTLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254728 | |

| Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52756-38-4 | |

| Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(1,1-dimethylethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 2 Chloro 4 Nitrobenzene and Analogues

Established Synthetic Pathways for Substituted Nitrobenzenes

Traditional synthetic routes to substituted nitrobenzenes often rely on electrophilic aromatic substitution reactions, where the order of introduction of substituents is critical to achieving the desired regiochemistry. lumenlearning.com

Nitration Strategies for tert-Butylchlorobenzenes and Related Precursors

A primary route to 1-(tert-butyl)-2-chloro-4-nitrobenzene involves the direct nitration of a suitable precursor, such as 1-(tert-butyl)-2-chlorobenzene or 1-chloro-4-(tert-butyl)benzene. The tert-butyl group is an ortho, para-director, while the chlorine atom is also an ortho, para-director, albeit a deactivating one. study.com Therefore, the nitration of 1-chloro-4-(tert-butyl)benzene would be expected to yield the desired this compound, as the nitro group is directed to the position ortho to the tert-butyl group and meta to the chlorine.

The nitrating agent typically consists of a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction conditions, such as temperature and acid concentration, must be carefully controlled to prevent dinitration or loss of the tert-butyl group. google.com For instance, the nitration of 4-tert-butylchlorobenzene with a mixture of 90% nitric acid and concentrated sulfuric acid at elevated temperatures has been shown to produce dinitro derivatives in high yields. google.com

| Starting Material | Nitrating Agent | Key Condition | Product |

| 4-tert-butylchlorobenzene | 90% HNO₃ / H₂SO₄ | 15-20°C then 60-65°C | 4-tert-butyl-2,6-dinitrochlorobenzene |

| Chlorobenzene (B131634) | HNO₃ / H₂SO₄ | Not specified | 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene (B41953) |

This table illustrates nitration strategies for related precursors.

Halogenation Approaches for tert-Butylnitrobenzenes

An alternative strategy involves the halogenation of a tert-butylnitrobenzene precursor. For example, the chlorination of 1-(tert-butyl)-4-nitrobenzene could potentially yield the target compound. The nitro group is a strong meta-director, while the tert-butyl group is an ortho, para-director. In this case, the directing effects are conflicting. However, the strong deactivating nature of the nitro group would likely favor substitution at the position meta to it and ortho to the tert-butyl group, leading to the desired product.

The halogenation is typically carried out using a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemspider.com For the bromination of 1,3,5-tri-tert-butylbenzene, iron powder and bromine in carbon tetrachloride at 0°C have been used effectively. chemspider.com It is crucial to control the reaction conditions to avoid the formation of polyhalogenated byproducts. chemspider.com

| Starting Material | Halogenating Agent/Catalyst | Key Condition | Product |

| 1,3,5-Tri-tert-butylbenzene | Br₂ / Fe powder | 0°C | 1-Bromo-2,4,6-tri-tert-butylbenzene |

This table demonstrates a halogenation approach for a related tert-butylated benzene (B151609) derivative.

Multi-Step Synthesis from Simpler Benzene Derivatives

Complex substituted benzenes are often prepared through multi-step syntheses where the order of reactions is crucial for achieving the desired isomer. youtube.comlibretexts.orgyoutube.com A plausible multi-step synthesis for this compound could start with the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride and a Lewis acid catalyst to form 1-chloro-4-(tert-butyl)benzene. chemicalbook.com Subsequent nitration, as described in section 2.1.1, would then yield the final product. The order of these steps is critical; for instance, nitrating chlorobenzene first would primarily yield a mixture of ortho- and para-nitrochlorobenzene, which would then need to be alkylated. study.com

Alternatively, one could start with benzene, perform a Friedel-Crafts alkylation to get tert-butylbenzene (B1681246), followed by chlorination, and finally nitration. The sequence of these electrophilic aromatic substitution reactions must be carefully chosen to exploit the directing effects of the substituents at each stage. lumenlearning.com For example, to synthesize a meta-disubstituted product, a meta-directing group should be introduced first. lumenlearning.com

Novel and Green Chemistry Approaches in Synthetic Design

Recent advances in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the synthesis of nitroaromatics.

Catalytic Oxidation of Aryl Amines to Nitroarenes

The oxidation of aryl amines presents an alternative route to nitroarenes that avoids the use of harsh nitrating agents. researchgate.net This method offers advantages in terms of regioselectivity, as the position of the nitro group is predetermined by the amino group in the starting material. For the synthesis of this compound, the corresponding aniline (B41778), 4-(tert-butyl)-2-chloroaniline, would be the required starting material.

Various catalytic systems have been developed for this transformation, often employing hydrogen peroxide as a green oxidant. mdpi.com Catalysts such as peroxotungstophosphate and other heteropolyoxometalates have been shown to be effective. mdpi.com The reaction temperature can be a critical factor in determining the selectivity of the process, with higher temperatures generally favoring the formation of nitroarenes over nitroso derivatives. Other oxidants like peroxyacids have also been used, though they can sometimes lead to the formation of azoxyarenes as byproducts. researchgate.net

| Aryl Amine | Oxidant | Catalyst | Product |

| Substituted anilines | H₂O₂ | Peroxotungstophosphate | Substituted nitroarenes |

| Anilines with electron-withdrawing groups | Sodium perborate | Acetic acid | Corresponding nitro derivatives |

| p-toluidine | 50% aq. H₂O₂ | K₂CO₃ | p-nitrotoluene |

This table summarizes various catalytic oxidation methods for converting aryl amines to nitroarenes.

Microwave-Assisted Synthetic Routes for Nitroaromatics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.orgtandfonline.com This technique has been successfully applied to the synthesis of nitroaromatic compounds. orientjchem.org

Microwave irradiation can be used to enhance the rate of traditional nitration reactions. For instance, the nitration of phenol (B47542) using calcium nitrate (B79036) and acetic acid under microwave irradiation was completed in just one minute with a high yield. orientjchem.org Microwave-assisted methods have also been developed for the reduction of aromatic nitro compounds to their corresponding amines using zinc dust and ammonium (B1175870) chloride under solvent-free conditions. uobabylon.edu.iq While direct microwave-assisted synthesis of this compound has not been extensively reported, the principles can be applied to the established synthetic pathways, potentially offering a more efficient and environmentally friendly approach. researchgate.net

| Reaction Type | Reagents | Key Feature | Reaction Time |

| Nitration of phenol | Calcium nitrate, acetic acid | Microwave irradiation | 1 minute |

| Reduction of nitroaromatics | Zinc dust, ammonium chloride | Solvent-free, microwave | 8-15 minutes |

| Synthesis of 3-nitroindoles | N-aryl β-nitroenamines | Microwave-assisted intramolecular coupling | Not specified |

This table highlights the efficiency of microwave-assisted synthesis for reactions involving nitroaromatics.

Process Optimization Strategies for Enhanced Yield and Selectivity

Optimizing the synthesis of specifically substituted nitroaromatics involves managing reaction conditions to maximize the yield of the desired isomer while minimizing side products. Key parameters for optimization in aromatic nitration include the choice of nitrating agent, reaction temperature, solvent, and the use of catalysts or additives.

Nitrating Agent and Conditions: The classic nitrating mixture consists of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). Optimization can involve adjusting the ratio of these acids and the reaction temperature. For instance, in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, optimizing the nitration step by controlling the temperature at -5 °C and adjusting the molar ratios of fuming nitric and sulfuric acids increased the reaction yield from 65.7% to 91% researchgate.net. While specific data for this compound is scarce, these principles are broadly applicable.

Alternative nitrating systems can also enhance selectivity and yield. The use of a stoichiometric quantity of nitric acid with acetic anhydride (B1165640) in the presence of a zeolite catalyst has been shown to produce quantitative yields with high para-selectivity in the nitration of various aromatic compounds. google.com Other systems, such as bismuth nitrate in acetic anhydride or tert-butyl nitrite (B80452), offer milder conditions and can improve chemoselectivity, particularly for sensitive substrates like phenols. researchgate.netnih.gov

Catalysts and Additives: Solid-supported catalysts and additives can significantly influence the regioselectivity of nitration. For example, carrying out nitration in the presence of anhydrous calcium sulfate (B86663) has been reported to enhance both the rate and the selectivity for para-substitution. google.com Zeolite catalysts are known to provide shape selectivity, favoring the formation of less sterically hindered isomers. google.com This could be particularly advantageous in syntheses involving the bulky tert-butyl group, where access to the ortho position is restricted.

Table 1: Factors for Optimization in Aromatic Nitration

| Parameter | Effect on Reaction | Optimization Strategy |

| Nitrating Agent | Affects reactivity and generation of the electrophile (NO₂⁺). | Use of mixed acids (HNO₃/H₂SO₄), nitric acid with anhydrides (e.g., acetic anhydride), or alternative agents like bismuth nitrate or tert-butyl nitrite for milder conditions. google.comresearchgate.netnih.gov |

| Temperature | Influences reaction rate and the formation of byproducts (e.g., dinitrated species). | Lowering the temperature can increase selectivity and prevent over-reaction or degradation. researchgate.net |

| Catalyst/Support | Can enhance rate and regioselectivity (e.g., para-selectivity). | Employing solid acids like zeolites for shape selectivity or additives like anhydrous calcium sulfate. google.comgoogle.com |

| Solvent | Can affect the solubility of reactants and the stability of intermediates. | Choice of solvent can influence isomer ratios; aprotic solvents are common. |

| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress to stop at optimal conversion, preventing byproduct formation. researchgate.net |

Regioselective and Chemoselective Considerations in Synthesis

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents already present on the benzene ring. In synthesizing this compound, the directing effects of the tert-butyl, chloro, and nitro groups must be carefully managed.

Influence of Electronic and Steric Effects on Aromatic Substitution

Substituents on an aromatic ring influence the position of subsequent substitutions through a combination of inductive and resonance effects. libretexts.org These effects determine whether a group is "activating" (increasing the rate of reaction compared to benzene) or "deactivating" (decreasing the rate), and whether it directs incoming electrophiles to the ortho, para, or meta positions. wikipedia.org

tert-Butyl Group (-C(CH₃)₃): This is an alkyl group, which is weakly activating and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack is at the ortho or para positions.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect), which makes the ring less nucleophilic. libretexts.org However, they are ortho, para-directors because they can donate a lone pair of electrons through a resonance effect (+M effect), which helps to stabilize the arenium ion intermediate when the attack occurs at these positions. wikipedia.org

Nitro Group (-NO₂): The nitro group is strongly deactivating and a meta-director. wikipedia.orgminia.edu.eg It withdraws electron density from the ring through both a strong inductive effect and a resonance effect. libretexts.orgminia.edu.eg This deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance structures of nitrobenzene (B124822). wikipedia.org Consequently, the meta position, being less electron-deficient, is the preferred site for electrophilic attack. wikipedia.org

In a plausible synthesis starting from 1-chloro-2-(tert-butyl)benzene, the subsequent nitration would be directed by both the tert-butyl and chloro groups. Both are ortho, para-directors. The position para to the tert-butyl group (and meta to the chloro group) is the most likely site for nitration, due to the significant steric hindrance of the tert-butyl group blocking the positions ortho to it.

Directed Ortho-Metalation and Related Strategies (if applicable to this compound class)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The DMG, which contains a heteroatom (like O or N), coordinates to the lithium, facilitating the deprotonation at the adjacent position. baranlab.org

The applicability of DoM to the synthesis of this compound is limited. The substituents present in the target molecule (tert-butyl, chloro, nitro) are not considered effective DMGs.

Tertiary amine (-NR₂) and amide (-CONR₂) groups are strong DMGs. wikipedia.org

Methoxy (-OCH₃) and halo (-F, -Cl) groups are moderate to weak DMGs. unblog.fr

Nitro (-NO₂) and alkyl (-C(CH₃)₃) groups are not effective DMGs.

While a chloro group can act as a DMG, its directing ability is weaker than other common DMGs. Furthermore, the presence of the strongly deactivating nitro group would make the aromatic protons less acidic and the ring highly susceptible to nucleophilic attack by the organolithium base, rather than the desired deprotonation. Therefore, DoM is not a viable strategy for the direct synthesis of this compound from a precursor already containing these substituents. It would be more applicable in a synthetic route where a strong DMG is used to install one of the substituents and is later removed or converted.

Steric Hindrance Imparted by the tert-Butyl Group on Reaction Outcomes

The tert-butyl group is one of the bulkiest substituents commonly used in organic synthesis. Its large size creates significant steric hindrance, which profoundly influences the regioselectivity of reactions, particularly at the adjacent ortho positions. libretexts.orgdalalinstitute.com

While the tert-butyl group is electronically an ortho, para-director, the steric hindrance it creates often makes substitution at the para position much more favorable than at the ortho position. masterorganicchemistry.com This effect is well-documented in electrophilic aromatic substitution reactions. For example, the nitration of toluene (B28343) (with a smaller methyl group) yields a significant amount of the ortho-substituted product, whereas the nitration of tert-butylbenzene yields predominantly the para isomer. dalalinstitute.comyoutube.com

The increased bulk of the tert-butyl group physically blocks the approach of the electrophile to the two ortho carbons. libretexts.org This steric effect can override the statistical advantage of having two available ortho positions versus one para position.

Table 2: Isomer Distribution in the Nitration of Alkylbenzenes

| Alkylbenzene | % Ortho Isomer | % Meta Isomer | % Para Isomer | Ortho/Para Ratio |

| Toluene (CH₃) | 58.5% | 4.5% | 37% | 1.58 |

| Ethylbenzene (CH₂CH₃) | 45% | 7% | 48% | 0.94 |

| Isopropylbenzene (CH(CH₃)₂) | 24% | 8% | 68% | 0.35 |

| tert-Butylbenzene (C(CH₃)₃) | 16% | 8% | 75% | 0.21 |

| Data compiled from various sources illustrating the trend of decreasing ortho substitution with increasing substituent size. libretexts.orgstackexchange.com |

This trend clearly demonstrates that as the size of the alkyl substituent increases, the proportion of the ortho product decreases dramatically, while the proportion of the para product increases. libretexts.org In the context of synthesizing this compound, if the final step were the nitration of 3-chloro-tert-butylbenzene, the nitro group would be strongly directed to the position para to the tert-butyl group (C4) and ortho to the chlorine, with the other position ortho to the tert-butyl group (C2) being highly disfavored due to steric clash.

Reactivity and Mechanistic Investigations of 1 Tert Butyl 2 Chloro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that contain electron-withdrawing substituents. libretexts.org Unlike nucleophilic substitutions on alkyl halides (SN1 and SN2), the SNAr mechanism does not involve a direct backside attack, which is sterically impossible on an aromatic ring. libretexts.org Instead, it proceeds through a two-step addition-elimination mechanism. msu.edu In this process, a nucleophile adds to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. qorganica.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. msu.eduqorganica.com

Detailed Investigation of Halogen Displacement by Various Nucleophiles

The chlorine atom in 1-(tert-butyl)-2-chloro-4-nitrobenzene serves as a leaving group that can be displaced by a variety of strong nucleophiles. This substitution is a key transformation for synthesizing various derivatives.

Common nucleophiles used in these displacement reactions include:

Ammonia (B1221849) and Amines: The reaction with ammonia or primary/secondary amines is a standard method for producing the corresponding anilines. For instance, the amination of similar substrates like 2,4-dichloronitrobenzene (B57281) with aqueous or alcoholic ammonia under heat and pressure yields 5-chloro-2-nitroaniline. google.com This type of aminolysis reaction demonstrates the displacement of a chlorine atom by an amino group. chemicalbook.com

Alkoxides and Hydroxides: Alkoxide ions (RO⁻) and hydroxide (B78521) ions (OH⁻) are effective nucleophiles for replacing the chloro group to form ethers and phenols, respectively. Reactions of 1-chloro-4-nitrobenzene (B41953) with alkoxides can yield alkyl 4-nitroaryl ethers. researchgate.net However, these reactions can be competitive with the reduction of the nitro group, especially at higher temperatures. researchgate.net

Sulfides: Reagents like sodium sulfide (B99878) (Na₂S) can also act as nucleophiles, although they are more commonly known for their ability to selectively reduce nitro groups. commonorganicchemistry.com

The general reactivity for halogen displacement in SNAr reactions follows the trend F > Cl > Br > I. Although fluorine is the most electronegative halogen, making the attached carbon highly electrophilic for the initial nucleophilic attack, chlorine is still a sufficiently good leaving group, especially when the ring is activated by a nitro group.

Role of Activating (Nitro) and Directing (Chloro) Groups on Reactivity

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic effects of its substituents.

Activating Role of the Nitro Group: The nitro group (—NO₂) is a powerful electron-withdrawing group that strongly activates the benzene (B151609) ring towards nucleophilic attack. msu.eduqorganica.com Its activating effect is most pronounced when it is positioned ortho or para to the leaving group (the chlorine atom). libretexts.org In the case of this compound, the nitro group is in the para position relative to the chloro group. This specific arrangement is crucial because it allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance. libretexts.orgqorganica.com This stabilization of the anionic intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. chegg.com If the nitro group were in the meta position, it would not be able to provide this resonance stabilization, and the compound would be significantly less reactive towards nucleophilic substitution. libretexts.orgstackexchange.com

Directing Role of the Chloro Group: The chlorine atom primarily functions as the leaving group in these reactions. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, in the context of SNAr, the chlorine's position directs where the nucleophilic substitution occurs. The nucleophile attacks the carbon atom to which the chlorine is bonded.

Steric Influence of the tert-Butyl Group: The bulky tert-butyl group, located ortho to the chlorine atom, can introduce steric hindrance. This bulkiness can impede the approach of the incoming nucleophile to the reaction center. msu.edu While the electronic activation by the para-nitro group is the dominant factor promoting the reaction, the steric hindrance from the adjacent tert-butyl group may slow the reaction rate compared to an unhindered analogue like 1-chloro-4-nitrobenzene. msu.edu

Impact of tert-Butoxide and Other Base-Mediated Transformations

Potassium tert-butoxide (KOt-Bu) is a strong, sterically hindered base that can mediate unique transformations in nitroaromatic compounds. While it can act as a nucleophile to form a tert-butyl ether, its reaction with nitroarenes often involves a single-electron transfer (SET) mechanism. researchgate.netnih.gov

When this compound reacts with potassium tert-butoxide, several pathways are possible:

Nucleophilic Substitution (SNAr): The tert-butoxide ion can act as a nucleophile, displacing the chloride to form 1-(tert-butyl)-2-(tert-butoxy)-4-nitrobenzene. However, reactions of 1-chloro-4-nitrobenzene with tert-butoxide to form the corresponding ether have been reported to fail, suggesting this pathway may be disfavored. researchgate.net

Single-Electron Transfer (SET): The tert-butoxide can donate an electron to the electron-deficient nitroaromatic ring, generating a nitrobenzene (B124822) radical anion. researchgate.netnih.gov This radical intermediate can then undergo further reactions. This process is influenced by the counterion (e.g., Na⁺ vs. K⁺), which can alter the reaction's outcome. nih.gov

Elimination or Other Transformations: As a strong base, tert-butoxide could potentially promote other reactions if there are acidic protons available, though this is less likely for the primary substrate itself.

The use of other strong bases in combination with certain reagents can also lead to different transformations. For example, the organic superbase t-Bu-P4 has been shown to catalyze the amination of electron-deficient methoxyarenes, demonstrating the potential for specialized bases to promote nucleophilic substitution reactions. researchgate.net

Stereochemical Implications of SNAr Pathways

The mechanism of nucleophilic aromatic substitution on a standard benzene ring does not involve the formation of a chiral center. The aromatic ring is planar, and the incoming nucleophile adds to this plane to form the Meisenheimer intermediate, which is also largely planar. The subsequent elimination of the leaving group restores the planar aromatic system.

For the substrate this compound, both the starting material and the products of SNAr reactions are achiral. Therefore, there are no stereochemical implications, such as inversion or retention of configuration, associated with these substitution pathways. Stereochemistry would only become a factor if either the nucleophile or a substituent on the aromatic ring were chiral, potentially leading to the formation of diastereomeric products.

Reduction Chemistry of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines which are valuable intermediates for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com A variety of methods exist for this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule. scispace.com

Selective Reduction Pathways to Aromatic Amines and Anilines

For this compound, the goal is to selectively reduce the nitro group to an amine, yielding 2-(tert-butyl)-5-chloroaniline, without affecting the chloro substituent or the tert-butyl group. Several methods are suitable for this selective transformation.

Common Methods for Selective Nitro Group Reduction:

| Reagent/Method | Conditions | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, it can sometimes lead to dehalogenation (removal of the chlorine atom), especially with palladium catalysts. |

| Catalytic Hydrogenation | H₂, Raney Nickel | Often preferred over Pd/C when dehalogenation of aryl chlorides is a concern. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe, Zn, or SnCl₂ in acidic medium (e.g., HCl, AcOH) | These are classic methods that are highly chemoselective for the nitro group. commonorganicchemistry.com They are mild and generally do not reduce other functional groups like halides or carbonyls. scispace.com |

| Sodium Sulfide | Na₂S or Na₂S·9H₂O | Can be used as an alternative when acidic or hydrogenation conditions are not compatible. commonorganicchemistry.com It is particularly useful for the selective partial reduction of dinitro compounds. |

| Cobalt Carbonyl System | Co₂(CO)₈, H₂O | A newer method reported to selectively reduce nitro groups to amines in the presence of other reducible groups, including halides and carbonyls. scispace.com |

| Sodium Borohydride (B1222165) System | NaBH₄ / Ni(PPh₃)₄ | Sodium borohydride alone is not strong enough to reduce nitro groups, but in the presence of a transition metal catalyst, it becomes an effective system for this transformation. jsynthchem.com |

The reduction of the nitro group in this compound would lead to the formation of 2-(tert-butyl)-5-chloroaniline. This resulting aniline (B41778) is a key synthetic intermediate.

Formation of Azoxy, Azo, and Hydrazobenzenes as Intermediates or Products

The reduction of nitroaromatic compounds can lead to a variety of products depending on the reaction conditions, including the reducing agent and the pH of the medium. For this compound, stepwise reduction of the nitro group is expected to yield nitroso, hydroxylamino, and amino derivatives. Under specific conditions, condensation reactions between these intermediates can occur, leading to the formation of dimeric species such as azoxy, azo, and hydrazobenzenes.

The formation of azoxy compounds often arises from the condensation of a nitrosoarene with a hydroxylamine. For instance, the electrochemical reduction of nitro substrates can be controlled to selectively produce azoxyaromatics. nih.gov It is well-accepted that the formation of both azoxy and azo products involves the condensation of two key intermediates: a nitrosobenzene (B162901) and a phenylhydroxylamine derivative. nih.gov Various methods have been developed for the synthesis of azoxybenzenes from nitro compounds, including photocatalytic methods using a copper/graphene catalyst in the presence of an alkali and alcohol. google.com

Further reduction of the azoxy group yields the corresponding azo compound. Azo compounds can also be formed directly under certain reductive coupling conditions. The final stage in this reduction sequence is the formation of the hydrazo derivative, which can be subsequently cleaved to form the corresponding aniline. The selective synthesis of these different reduction products from this compound would depend on the careful choice of reagents and reaction parameters. The electronic and steric influence of the tert-butyl and chloro substituents would also play a role in the reaction kinetics and product distribution.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of further electrophilic aromatic substitution reactions. The tert-butyl group is an activating, ortho, para-directing group. The chloro group is a deactivating, ortho, para-directing group. The nitro group is a strongly deactivating, meta-directing group. The interplay of these directing effects determines the position of any incoming electrophile.

Halogenation Studies and Regioselectivity

Further halogenation of this compound would introduce another halogen atom onto the aromatic ring. The position of this new substituent is dictated by the directing effects of the groups already present.

The available positions for substitution are C3, C5, and C6.

Position C3: Ortho to the chloro group and meta to both the tert-butyl and nitro groups.

Position C5: Meta to the chloro group, ortho to the nitro group, and para to the tert-butyl group.

Position C6: Ortho to the tert-butyl group, meta to the chloro group, and ortho to the nitro group.

Considering the directing effects:

The tert-butyl group strongly directs ortho (C6) and para (C5).

The chloro group directs ortho (C3) and para (C6).

The nitro group directs meta (C3 and C5).

Experimental data on the bromination of 4-tert-butylnitrobenzene shows that the bromine atom is introduced at the position ortho to the tert-butyl group and meta to the nitro group, yielding 2-bromo-1-tert-butyl-4-nitrobenzene. lookchem.com This suggests a strong directing effect of the tert-butyl group. In the case of this compound, the directing effects would need to be carefully considered to predict the major product.

Further Nitration Patterns and Product Distribution

The introduction of a second nitro group into this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The aromatic ring is already strongly deactivated by the presence of one nitro group and a chloro atom.

The directing effects are as follows:

tert-Butyl group: Ortho, para-directing (activating)

Chloro group: Ortho, para-directing (deactivating)

Nitro group: Meta-directing (strongly deactivating)

The possible positions for the incoming nitro group are C3, C5, and C6.

Position C3: Meta to the existing nitro group and ortho to the chloro group.

Position C5: Meta to the existing nitro group and para to the tert-butyl group.

Position C6: Ortho to the tert-butyl group and para to the chloro group.

The powerful deactivating effect of the nitro group will significantly reduce the reactivity of the ring, particularly at the ortho and para positions relative to it. The tert-butyl group activates the ortho (C6) and para (C5) positions, while the chloro group directs to the ortho (C3) and para (C6) positions. The nitro group directs to the meta positions (C3 and C5).

Considering these combined effects, substitution at C3 and C5 is electronically favored by the meta-directing nitro group. Position C6 is sterically hindered by the adjacent tert-butyl group. Therefore, the most probable products of further nitration would be 1-(tert-butyl)-2-chloro-4,5-dinitrobenzene and 1-(tert-butyl)-2-chloro-3,4-dinitrobenzene . The industrial nitration of chlorobenzene (B131634) yields a mixture of 2-nitro and 4-nitro derivatives, with the para isomer being the major product. wikipedia.org Further nitration of 1-chloro-4-nitrobenzene leads to 1-chloro-2,4-dinitrobenzene. aarti-industries.com

| Reactant | Nitration Product(s) | Reference |

| Chlorobenzene | 1-Chloro-2-nitrobenzene and 1-Chloro-4-nitrobenzene | wikipedia.org |

| 1-Chloro-4-nitrobenzene | 1-Chloro-2,4-dinitrobenzene | aarti-industries.com |

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

Investigation of Electron Transfer Mechanisms

Nitroaromatic compounds are known to undergo single electron transfer (SET) to form radical anions. The reaction of nitrobenzene with anionic organic bases has been shown to proceed via a direct SET mechanism, resulting in the formation of a stable nitrobenzenide radical ion-pair. chemrxiv.orgchemrxiv.org This process is initiated by the transfer of a single electron from the base to the nitrobenzene molecule.

For this compound, a similar SET mechanism is plausible. The presence of the electron-withdrawing nitro and chloro groups would lower the energy of the LUMO, making the molecule a good electron acceptor. The reaction with a suitable electron donor, such as an anionic base or a reducing metal, could lead to the formation of the corresponding radical anion.

The stability and subsequent reactivity of this radical anion would be influenced by the substituents. The tert-butyl group, being electron-donating, might slightly destabilize the radical anion, while the chloro group, being electron-withdrawing, would contribute to its stabilization. The radical anion of 1-bromo-4-nitrobenzene (B128438) has been shown to be reactive, undergoing a DISP-type mechanism. rsc.org It is likely that the radical anion of this compound would also exhibit interesting reactivity, potentially leading to fragmentation or further reduction.

Mechanistic studies often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates. Such studies on this compound would provide valuable insights into the electron transfer process and the structure of the resulting radical anion.

Generation and Reactivity of Aryl Radicals

Aryl radicals are versatile intermediates in organic synthesis and can be generated from various precursors, including aryl halides. nih.govresearchgate.net In the case of this compound, the formation of an aryl radical could potentially occur through the cleavage of the carbon-chlorine bond.

One possible pathway for the generation of the corresponding aryl radical is through a dissociative electron transfer process. The initial formation of the radical anion via SET, as discussed in the previous section, could be followed by the loss of a chloride ion to yield the 4-tert-butyl-3-nitrophenyl radical.

The reactivity of this aryl radical would be characteristic of such species. Aryl radicals are known to participate in a variety of reactions, including:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 1-tert-butyl-4-nitrobenzene.

Addition to multiple bonds: It can add to alkenes, alkynes, and aromatic rings, leading to the formation of new carbon-carbon bonds.

Cyclization reactions: If appropriate functionality is present elsewhere in the molecule, intramolecular cyclization can occur.

The presence of the nitro and tert-butyl groups on the radical would influence its electronic properties and, consequently, its reactivity. The electron-withdrawing nitro group would make the radical more electrophilic. The development of modern methods for aryl radical generation, particularly those involving photoredox catalysis, has expanded the synthetic utility of these intermediates. researchgate.net

Other Specific Transformations

This section delves into other notable transformations involving this compound, focusing on its potential in cross-coupling reactions and the chemical modification of its tert-butyl substituent.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira coupling)

This compound possesses two primary sites for potential cross-coupling reactions: the carbon-chlorine (C-Cl) bond and the carbon-nitro (C-NO2) bond. While specific studies on this exact molecule are not extensively detailed in the literature, its reactivity can be inferred from established principles of cross-coupling chemistry on similarly substituted aromatic compounds.

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org The three most prominent examples are the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukorganic-chemistry.org For this compound, the C-Cl bond is the conventional reaction site. The presence of the electron-withdrawing nitro group is expected to activate the aryl chloride towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the aryl chloride moiety of this compound would be the reactive partner. The reaction typically employs a palladium catalyst and a base to yield a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org It is catalyzed by palladium and typically requires a copper(I) co-catalyst. wikipedia.org The C-Cl bond of this compound could serve as the electrophilic site for this transformation.

A more recent development in cross-coupling chemistry involves using the nitro group as a leaving group in a "denitrative" coupling. acs.org Research has demonstrated that nitroarenes can undergo Suzuki-Miyaura and other cross-coupling reactions, proceeding through the oxidative addition of the C-NO2 bond to a palladium catalyst. acs.orgnih.gov For instance, a denitrative Mizoroki-Heck reaction has been successfully performed on 1-(tert-butyl)-4-nitrobenzene, a structurally related compound. doi.org This suggests that this compound could potentially undergo cross-coupling at either the C-Cl or the C-NO2 position, with selectivity being dependent on the specific catalyst system and reaction conditions employed.

The following table summarizes the general parameters for these cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., Ar-B(OH)₂) | Palladium complex (e.g., Pd(PPh₃)₄) + Base | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. wikipedia.orgfishersci.co.ukorganic-chemistry.org |

| Heck Reaction | Alkene (e.g., Styrene) | Palladium complex (e.g., Pd(OAc)₂) + Base | Forms a substituted alkene from an aryl halide. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Palladium complex + Copper(I) salt (optional) + Base | Forms arylalkynes; can often be performed under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org |

Functionalization of the tert-Butyl Moiety

The tert-butyl group is generally considered to be chemically robust and resistant to many transformations due to the absence of benzylic hydrogens and the high bond dissociation energy of its C-H bonds. libretexts.orglibretexts.orgunizin.orgchemrxiv.orgnih.gov However, under specific conditions, this moiety can undergo functionalization, primarily through oxidation.

Hydroxylation:

Recent advancements have enabled the direct hydroxylation of the strong primary C-H bonds within a tert-butyl group. One reported method employs a highly electrophilic manganese catalyst in a fluorinated alcohol solvent, which activates hydrogen peroxide to generate a powerful oxidizing species. chemrxiv.orgnih.gov This system has shown the capability to achieve site-selective hydroxylation of tert-butyl groups on various molecules, producing primary alcohols. chemrxiv.orgnih.gov While not specifically demonstrated on this compound, this methodology represents a potential route to introduce a hydroxyl group onto the tert-butyl moiety.

Oxidation to Carboxylic Acid:

A more forcing method allows for the oxidation of an aromatic tert-butyl group directly to a carboxylic acid. This transformation can be achieved by reacting the tert-butyl-substituted aromatic compound with nitrogen dioxide (NO2) gas at elevated temperatures (above 160°C) in an inert solvent. google.com This process converts the entire tert-butyl group into a -COOH group, offering a pathway to aromatic carboxylic acids from t-butylated precursors. google.com

The following table outlines the conditions for these functionalization reactions.

| Transformation | Product | Reagents/Conditions | Reference |

|---|---|---|---|

| Hydroxylation | Primary Alcohol | Manganese catalyst, H₂O₂, Nonafluoro-tert-butyl alcohol | chemrxiv.orgnih.gov |

| Oxidation | Carboxylic Acid | NO₂ gas, >160°C, Inert solvent | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. The asymmetry of the substitution pattern on the benzene (B151609) ring means that every proton and carbon atom in the molecule is chemically unique, leading to a full complement of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is anticipated to display signals corresponding to two distinct regions: the aromatic protons and the aliphatic protons of the tert-butyl group.

tert-Butyl Protons: A prominent singlet is predicted in the upfield region, typically around δ 1.3-1.5 ppm . This signal integrates to nine protons and appears as a singlet because there are no adjacent protons to induce splitting. The large integration value makes this peak highly characteristic.

Aromatic Protons: Three distinct signals are expected for the protons on the benzene ring, located in the downfield region due to the deshielding effects of the aromatic system and the electron-withdrawing nitro and chloro groups.

H-6: The proton ortho to the chloro group and meta to the nitro group is expected to appear as a doublet around δ 7.5-7.7 ppm . It is split only by the adjacent H-5, exhibiting a typical ortho coupling constant (³J) of approximately 8-9 Hz.

H-5: This proton is positioned between H-6 and H-3. It is ortho to the bulky tert-butyl group and meta to both the chloro and nitro groups. It is predicted to resonate as a doublet of doublets (dd) in the range of δ 8.0-8.2 ppm . It will be split by H-6 with an ortho coupling constant (³J ≈ 8-9 Hz) and by H-3 with a smaller meta coupling constant (⁴J ≈ 2-3 Hz).

H-3: The proton ortho to the strongly electron-withdrawing nitro group and meta to the chloro group is expected to be the most deshielded aromatic proton, appearing as a doublet around δ 8.2-8.4 ppm . It shows only meta coupling to H-5 (⁴J ≈ 2-3 Hz).

The predicted chemical shifts and coupling constants are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for 1-(tert-Butyl)-2-chloro-4-nitrobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(CH₃)₃ | 1.4 | s (singlet) | - |

| H-6 | 7.6 | d (doublet) | ³J = 8.5 |

| H-5 | 8.1 | dd (doublet of doublets) | ³J = 8.5, ⁴J = 2.5 |

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the electronic effects of the substituents (tert-butyl, chloro, and nitro groups).

tert-Butyl Carbons: Two signals are predicted for the tert-butyl group. The quaternary carbon directly attached to the ring is expected around δ 35-40 ppm , while the three equivalent methyl carbons should produce a single, more intense signal around δ 30-33 ppm .

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-155 ppm). The chemical shifts are influenced by the additive effects of the substituents:

C-NO₂ (C-4): The carbon bearing the strongly electron-withdrawing nitro group is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 148-152 ppm .

C-C(CH₃)₃ (C-1): The carbon attached to the tert-butyl group is also deshielded due to substitution, predicted around δ 145-150 ppm .

C-Cl (C-2): The carbon bonded to the chlorine atom experiences a deshielding effect, with an expected resonance around δ 130-135 ppm .

CH Carbons (C-3, C-5, C-6): The remaining three aromatic carbons that are bonded to hydrogen will appear in the δ 120-130 ppm region. Their specific shifts are influenced by their position relative to the three substituents. C-3, being ortho to the nitro group, is expected to be the most downfield of the three.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -C(C H₃)₃ | 31.5 | Methyl carbons |

| -C (CH₃)₃ | 37.0 | Quaternary tert-butyl carbon |

| C-6 | 122.0 | Aromatic CH |

| C-5 | 125.0 | Aromatic CH |

| C-3 | 128.0 | Aromatic CH |

| C-2 | 133.0 | Carbon attached to Cl |

| C-1 | 147.0 | Carbon attached to t-Bu |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the signal for H-6 and H-5, confirming their ortho relationship (³J coupling). A weaker cross-peak would be observed between H-5 and H-3, confirming their meta relationship (⁴J coupling). No correlations would be seen from the tert-butyl singlet, confirming its isolation from other protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would show cross-peaks connecting the H-3, H-5, and H-6 signals to their corresponding carbon signals (C-3, C-5, and C-6) in the ¹³C NMR spectrum. It would also link the large proton singlet of the tert-butyl group to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows longer-range correlations between protons and carbons (typically 2-3 bonds), helping to piece together the molecular structure. Key expected correlations include:

The nine protons of the tert-butyl group showing a correlation to the quaternary carbon of the group and, importantly, to the C-1 and C-6 carbons of the aromatic ring.

Proton H-6 showing correlations to C-1, C-2, and C-5.

Proton H-3 showing correlations to C-1, C-2, and C-4.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum provides clear evidence for the key functional groups in this compound. The most diagnostic signals arise from the nitro group due to the large change in dipole moment during its vibrations.

Nitro Group (NO₂) Vibrations: Two very strong and characteristic absorption bands are expected. chemicalbook.com

Asymmetric Stretch: A strong band between 1500-1560 cm⁻¹ . nist.govmdpi.com

Symmetric Stretch: A strong band between 1330-1370 cm⁻¹ . nist.govmdpi.com The presence of this pair of intense peaks is a definitive indicator of a nitroaromatic compound. chemicalbook.com

Aromatic Ring Vibrations:

C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. proviscocs.com

C=C Stretch: Several medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching of the carbon-carbon bonds within the benzene ring. proviscocs.com

Aliphatic C-H Vibrations: Strong bands corresponding to the C-H stretching of the tert-butyl group are predicted in the 2850-2980 cm⁻¹ region.

C-Cl Stretch: A medium to strong absorption band for the C-Cl bond is expected in the fingerprint region, typically between 700-800 cm⁻¹ .

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H (t-Bu) | Stretch | 2850 - 2980 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |

Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. chemicalbook.com

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretch of the nitro group, while visible in IR, often produces a very strong and sharp signal in the Raman spectrum, providing confirmatory evidence.

Benzene Ring Modes: The "ring breathing" mode of the substituted benzene ring, a symmetric vibration where the ring expands and contracts, typically gives a strong and characteristic Raman signal around 1000 cm⁻¹.

C-Cl Vibration: The C-Cl stretch may also be observed, complementing the FT-IR data.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the structural confirmation and analysis of this compound, providing definitive data on its molecular weight, elemental composition, fragmentation behavior, and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₁₂ClNO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated value is then compared against the experimentally determined mass. The close agreement between these values confirms the compound's elemental composition. The theoretical monoisotopic mass for C₁₀H₁₂³⁵ClNO₂ is 213.0556563 Da. nih.gov An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the compound's identity.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Theoretical Exact Mass (C₁₀H₁₂³⁵ClNO₂) | 213.0556563 Da |

| Theoretical Exact Mass (C₁₀H₁₂³⁷ClNO₂) | 215.0527063 Da |

| Expected Experimental Mass | ~213.0557 Da |

Electron Ionization (EI-MS) Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides characteristic fragmentation patterns that act as a molecular fingerprint, offering valuable structural information. When a this compound molecule is subjected to a high-energy electron beam (typically 70 eV), it forms a molecular ion ([M]⁺˙) that is prone to fragmentation. The analysis of these fragments helps to piece together the molecule's structure.

The fragmentation of this compound is dictated by the relative stability of the resulting ions and neutral fragments. Key fragmentation pathways include:

Loss of a Methyl Radical: A primary fragmentation event is the cleavage of a C-C bond within the tert-butyl group, leading to the loss of a methyl radical (•CH₃). This results in a highly stabilized tertiary carbocation fragment ([M-15]⁺) with an m/z of 198 (for ³⁵Cl) and 200 (for ³⁷Cl). This pathway is common for tert-butyl substituted aromatic compounds. researchgate.net

Formation of the tert-Butyl Cation: A very common fragmentation for compounds containing a tert-butyl group is the formation of the tert-butyl cation, (CH₃)₃C⁺. docbrown.info This fragment is exceptionally stable and typically gives rise to a prominent, often the base peak, in the spectrum at an m/z of 57.

Cleavage of the Nitro Group: The nitro group can be lost as a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). The loss of •NO₂ (46 u) would produce a fragment at m/z 167/169.

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) would appear as a doublet at m/z 213 and 215, reflecting the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.info

Table 2: Predicted EI-MS Fragmentation Pattern for this compound

| m/z (for ³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

|---|---|---|---|

| 213/215 | Molecular Ion | [C₁₀H₁₂ClNO₂]⁺˙ | Ionization of parent molecule |

| 198/200 | [M - CH₃]⁺ | [C₉H₉ClNO₂]⁺ | α-cleavage, loss of methyl radical |

| 167/169 | [M - NO₂]⁺ | [C₁₀H₁₂Cl]⁺ | Loss of nitro radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying both the purity and identity of this compound, particularly in complex mixtures or following a chemical synthesis. thermofisher.comnih.gov

In a typical LC-MS analysis, the sample is first injected into a liquid chromatograph (often an HPLC or UHPLC system). The compound is separated from by-products, starting materials, and other impurities as it passes through a chromatographic column. The time it takes for the compound to elute from the column, known as the retention time, is a characteristic property under specific chromatographic conditions.

After separation, the eluent flows directly into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.gov These "soft" ionization techniques typically generate the protonated molecular ion, [M+H]⁺, with minimal fragmentation. For this compound, the mass spectrometer would detect an isotopic doublet at m/z 214 and 216. The combination of a specific retention time from the LC and the correct mass-to-charge ratio from the MS provides a highly confident confirmation of the compound's identity and an accurate assessment of its purity. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure would reveal precise measurements of all covalent bonds and the angles between them. The aromatic C-C bonds within the benzene ring are expected to have lengths intermediate between a typical single and double bond, approximately 1.39 Å. uwosh.edu Other key bond lengths, such as C-Cl, C-N, and N-O, would also be determined with high precision.

Bond angles within the benzene ring are expected to be close to the ideal 120° for sp² hybridized carbons, though minor distortions will occur due to the electronic and steric effects of the substituents. The geometry around the nitrogen atom of the nitro group is expected to be trigonal planar, with O-N-O bond angles around 125°. uwosh.edu

Table 3: Expected Bond Parameters for this compound (based on analogous structures)

| Bond/Angle | Expected Value | Reference |

|---|---|---|

| C-C (aromatic) | ~1.39 Å | uwosh.edu |

| C-Cl | ~1.74 Å | researchgate.netmdpi.com |

| C-N (nitro) | ~1.48 Å | uwosh.edu |

| N-O (nitro) | ~1.22 Å | uwosh.edu |

| C-C-C (aromatic) | ~118-122° | uwosh.edu |

| O-N-O | ~125° | uwosh.edu |

Analysis of Molecular Conformation and Planarity

Furthermore, significant steric hindrance is anticipated between the bulky tert-butyl group at position C1 and the adjacent chlorine atom at position C2. This steric strain may lead to slight distortions from ideal geometry, potentially causing out-of-plane bending of the C-Cl and C-(tert-butyl) bonds to relieve the strain. The tert-butyl group itself will adopt a staggered conformation to minimize internal steric interactions.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloro-2-methyl-4-nitrobenzene |

Elucidation of Intermolecular Interactions

The solid-state architecture of this compound is theoretically governed by a variety of non-covalent interactions. These forces dictate the molecular packing and ultimately influence the macroscopic properties of the crystalline material. Based on the functional groups present in the molecule—a π-electron-rich benzene ring, electron-withdrawing nitro and chloro groups, and aliphatic C-H bonds—the potential for several key intermolecular interactions can be postulated. However, a comprehensive search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, the following discussion is based on the theoretical potential for such interactions, as direct experimental data on bond distances, angles, and specific packing motifs for this compound are not publicly available.

π...π Stacking

The presence of the aromatic benzene ring in this compound suggests the possibility of π...π stacking interactions in the solid state. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, commonly adopting either a parallel-displaced or a T-shaped (edge-to-face) arrangement to minimize electrostatic repulsion.

The electronic nature of the ring, being substituted with both an electron-donating tert-butyl group and electron-withdrawing chloro and nitro groups, would create a non-uniform electron distribution, potentially influencing the preferred stacking geometry. While these interactions are anticipated to play a role in the crystal packing, specific details such as inter-planar distances and centroid-to-centroid alignments remain undetermined in the absence of experimental structural data.

C-H...O Hydrogen Bonding

Weak C-H...O hydrogen bonds are another plausible type of intermolecular interaction for this compound. The oxygen atoms of the highly electronegative nitro group can act as hydrogen bond acceptors. Potential hydrogen bond donors include the C-H bonds of the aromatic ring and the C-H bonds of the tert-butyl group.

Interactions involving the aromatic C-H bonds (Ar-C-H...O) and those from the bulky tert-butyl group ((CH₃)₃C-H...O) would contribute to the stabilization of the crystal lattice. The formation of these weak hydrogen bonds is governed by specific geometric criteria, including the H...O distance and the C-H...O angle. Without a crystallographic study, the presence, prevalence, and specific geometric parameters of these interactions in the solid state of this compound cannot be confirmed.

A hypothetical data table for such interactions would appear as follows, but remains unpopulated due to the lack of experimental data.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| Data Not Available | - | - | - | - | - | - |

| Data Not Available | - | - | - | - | - | - |

Halogen Bonding

The chlorine atom attached to the benzene ring introduces the potential for halogen bonding. A halogen bond is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule. In the case of this compound, the oxygen atoms of the nitro group on a neighboring molecule could serve as the halogen bond acceptor (C-Cl...O).

The strength and directionality of such an interaction would depend on the electrostatic potential of the chlorine atom and the acceptor atom. While plausible, the confirmation and characterization of halogen bonding within the crystal structure of this specific compound require experimental evidence from X-ray diffraction analysis, which is not currently available.

| Donor (D-X) | Acceptor (A) | X...A (Å) | D-X...A (°) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules. These methods allow for the determination of molecular geometries, electronic properties, and spectroscopic features. For 1-(tert-Butyl)-2-chloro-4-nitrobenzene, methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in building a fundamental understanding of its molecular characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.

A primary application of DFT is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation can be calculated. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions, particularly the orientation of the bulky tert-butyl group and the nitro group relative to the benzene (B151609) ring.

The following table represents typical geometric parameters that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |

| Bond Lengths | ||

| C-Cl | 1.74 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (tert-butyl) | 1.54 Å | |

| Bond Angles | ||

| C-C-Cl | 121.5° | |

| C-C-N | 118.0° | |

| O-N-O | 124.5° | |

| Dihedral Angles | ||

| C-C-N-O | ~25.0° |

Note: The data in this table is illustrative and represents typical values expected from a DFT calculation; it is not from a published study on this specific molecule.

Ab Initio Methods for Accurate Molecular Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate predictions for various molecular properties.

For this compound, these high-level calculations would be employed to refine the electronic energy and compute properties such as the dipole moment, polarizability, and hyperpolarizability. An accurate dipole moment is important for understanding the molecule's interaction with polar solvents and external electric fields.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of these orbitals across the molecule reveals the most probable sites for reaction. The LUMO is expected to be localized primarily over the aromatic ring and the nitro group, indicating these are the primary electrophilic sites.

The table below provides hypothetical FMO energy values and the resulting global reactivity descriptors for this compound, which would be calculated using DFT.

| Parameter | Symbol | Formula | Calculated Value (Illustrative) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.1 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 7.4 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.8 eV |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 3.7 eV |

| Global Electrophilicity Index | ω | μ² / (2η) | 4.54 eV |

Note: The data in this table is illustrative and represents typical values expected from a DFT calculation; it is not from a published study on this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interactions. researchgate.netyoutube.com

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive potential (colored blue).

Negative Regions (Nucleophilic Sites): The most negative potential would be localized on the oxygen atoms of the nitro group, due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Regions (Electrophilic Sites): Positive potential would be expected on the hydrogen atoms of the tert-butyl group and, significantly, on the aromatic carbons attached to or ortho/para to the electron-withdrawing nitro and chloro groups. These regions are prone to nucleophilic attack.

Mechanistic Studies and Transition State Analysis

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of short-lived intermediates and transition states that are difficult to study experimentally.

Elucidation of Reaction Pathways and Energy Profiles

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloro substituent is replaced by a nucleophile. The strong electron-withdrawing effect of the para-nitro group activates the ring for this type of reaction.

Computational methods can be used to model the entire reaction pathway. This involves:

Identifying Reactants, Intermediates, and Products: The structures of the starting material, the nucleophile, the intermediate Meisenheimer complex, and the final product are optimized.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can locate this saddle point on the potential energy surface.

Analysis of the transition state's geometry provides crucial details about bond breaking and bond formation during the reaction, confirming the proposed mechanism.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions serve as a powerful tool for structural elucidation and for understanding the electronic and geometric features of the molecule.

The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT functionals such as B3LYP or mPW1PW91 and appropriate basis sets (e.g., 6-311+G(2d,p)). nih.gov These calculations provide the isotropic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).